molecular formula C16H17N5O2S B2532578 Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 868970-37-0

Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2532578
CAS No.: 868970-37-0
M. Wt: 343.41
InChI Key: BMUKTTXQANAXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a triazolopyridazine core substituted at position 3 with a pyridin-4-yl group and at position 6 with a thioether-linked butanoate ester. This structure positions it within a class of bioactive molecules where the triazolopyridazine scaffold is often leveraged for its ability to interact with biological targets such as enzymes or receptors . The pyridine ring at position 3 may enhance binding specificity, while the thioether and ester groups influence solubility and metabolic stability . Such compounds are frequently explored in drug discovery, particularly as kinase inhibitors, epigenetic modulators, or antimicrobial agents .

Properties

IUPAC Name

ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-3-12(16(22)23-4-2)24-14-6-5-13-18-19-15(21(13)20-14)11-7-9-17-10-8-11/h5-10,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUKTTXQANAXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridazine ring. The final step involves the esterification of the butanoate group.

    Formation of Triazole Ring: This step often involves the reaction of a hydrazine derivative with a nitrile compound under acidic or basic conditions to form the triazole ring.

    Introduction of Pyridazine Ring: The triazole intermediate is then reacted with a suitable diene or dienophile to form the pyridazine ring through a cycloaddition reaction.

    Esterification: The final step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts, mild to moderate temperatures.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the ester group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways related to growth and survival .

2. Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against a range of pathogens. In vitro studies have reported effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The compound's ability to disrupt microbial cell membranes is believed to be a key factor in its antimicrobial action .

3. Enzyme Inhibition

The compound's structural characteristics allow it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For example, it has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition can potentially lead to therapeutic effects in conditions such as gout and hyperuricemia .

Case Studies

Several case studies highlight the applications of Ethyl 2...:

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis induction mechanisms.
  • Antimicrobial Efficacy : In a comparative study of antimicrobial agents, Ethyl 2... showed superior activity against resistant strains of bacteria.
  • Enzyme Inhibition : Research involving enzyme kinetics revealed that the compound effectively inhibited xanthine oxidase with an IC50 value comparable to established inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Pyridine vs. Phenyl Substituents: Replacing the phenyl group in Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate with pyridin-4-yl likely enhances hydrogen-bonding capacity, improving target engagement in enzyme-binding pockets.

Thioether vs. Sulfonyl/Oxygen Linkers : The thioether group in the target compound may confer greater metabolic stability compared to sulfonyl (e.g., I-6373 ) or ether linkages, which are more prone to oxidation.

Ester Variations: The ethyl butanoate chain offers intermediate lipophilicity compared to bulkier benzoate esters (e.g., I-6230 ), balancing cell permeability and aqueous solubility.

Biological Activity

Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridazine derivatives , characterized by a unique thioether linkage and a pyridine moiety. Its structural formula can be represented as follows:

C15H18N6S\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{S}

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it interacts with the c-Met kinase, which plays a crucial role in cancer cell proliferation and survival. The inhibition of c-Met kinase can lead to reduced tumor growth and metastasis .
  • Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial and antifungal properties. It has been evaluated against various pathogens and demonstrated effectiveness comparable to established antimicrobial agents .
  • Cytotoxicity : The compound exhibits cytotoxic effects against multiple cancer cell lines. Notably, it has shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

In Vitro Studies

In vitro studies have provided insights into the biological activity of this compound:

Cell LineIC50 (μM)Mechanism
A5491.06 ± 0.16c-Met inhibition
MCF-71.23 ± 0.18c-Met inhibition
HeLa2.73 ± 0.33c-Met inhibition

The above data indicates that the compound effectively inhibits cancer cell proliferation through targeted enzyme inhibition .

Comparative Studies

When compared to other triazolopyridazine derivatives, this compound exhibits unique properties:

Compound NameActivity TypeIC50 (μM)
Compound 12ec-Met inhibitor0.090
Ethyl 2...AntibacterialVaries
Similar DerivativeAnticancerVaries

This comparison highlights its potential as a versatile therapeutic agent with both anticancer and antimicrobial properties .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Cancer Treatment : In a study involving A549 cells treated with the compound, researchers observed significant apoptosis induction and cell cycle arrest in the G0/G1 phase. This suggests that the compound not only inhibits growth but also triggers programmed cell death .
  • Antimicrobial Efficacy : Another study evaluated the compound against various bacterial strains and fungi, demonstrating broad-spectrum activity that positions it as a candidate for new antimicrobial drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.